molecular formula C9H13ClN2O2 B053880 Ethyl 1-methyl-3-ethyl-4-chloro-5-pyrazolecarboxylate CAS No. 124800-34-6

Ethyl 1-methyl-3-ethyl-4-chloro-5-pyrazolecarboxylate

Cat. No.: B053880
CAS No.: 124800-34-6
M. Wt: 216.66 g/mol
InChI Key: CUKJHWLTDJWPHN-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-3-ethyl-4-chloro-5-pyrazolecarboxylate is a heterocyclic compound with the molecular formula C9H13ClN2O2 and a molecular weight of 216.66 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-methyl-3-ethyl-4-chloro-5-pyrazolecarboxylate can be synthesized through several methods. One common synthetic route involves the reaction of 4-chloro-3-ethyl-1-methylpyrazole with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reaction time .

Chemical Reactions Analysis

Biological Activity

Ethyl 1-methyl-3-ethyl-4-chloro-5-pyrazolecarboxylate is a heterocyclic compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a pyrazole ring with an ethyl group at the 3-position and a chloro substituent at the 4-position. Its molecular formula is C8_{8}H10_{10}ClN3_{3}O2_{2} with a molecular weight of approximately 203.73 g/mol. The compound is typically a solid at room temperature and exhibits moderate solubility in organic solvents.

Antitumor Activity

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as promising anticancer agents. Research indicates that these compounds can inhibit key oncogenic pathways:

  • BRAF(V600E) Inhibition : Pyrazole derivatives have shown significant inhibitory activity against BRAF(V600E), a common mutation in melanoma, suggesting their potential as targeted therapies for this cancer type .
  • Synergistic Effects : In vitro studies have demonstrated that combining pyrazole compounds with established chemotherapeutics like doxorubicin can enhance cytotoxicity in breast cancer cell lines, indicating a possible synergistic effect that may improve treatment outcomes .

Anti-inflammatory and Antibacterial Properties

Pyrazole derivatives are also recognized for their anti-inflammatory and antibacterial activities:

  • Anti-inflammatory Activity : this compound has been evaluated for its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis.
  • Antibacterial Activity : Studies have shown that various pyrazole compounds exhibit activity against Gram-positive and Gram-negative bacteria, making them candidates for new antibacterial agents .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be linked to its structural features. The presence of the chloro group at the 4-position significantly influences its reactivity and biological interactions. Comparative analysis with similar compounds reveals:

Compound NameStructural FeaturesBiological Activity
Ethyl 1-methyl-4-chloro-3-pyrazolecarboxylateMethyl instead of ethyl groupLower reactivity
Ethyl 1-(4-chlorobenzyl)-3-methylpyrazolecarboxylateBenzyl substituentEnhanced antibacterial activity
Ethyl 1-(2-nitrophenyl)-3-methylpyrazolecarboxylateNitro groupIncreased polarity, potential for enhanced bioactivity

Case Studies

Several case studies have investigated the efficacy of pyrazole derivatives in clinical settings:

  • Breast Cancer Treatment : A study conducted on MCF-7 and MDA-MB-231 cell lines demonstrated that specific pyrazoles exhibited significant cytotoxic effects when used alone or in combination with doxorubicin, suggesting their potential role in breast cancer therapy .
  • Antimicrobial Testing : In vitro assays against various bacterial strains showed that this compound displayed moderate antibacterial properties, particularly against Staphylococcus aureus and Escherichia coli .

Properties

IUPAC Name

ethyl 4-chloro-5-ethyl-2-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O2/c1-4-6-7(10)8(12(3)11-6)9(13)14-5-2/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUKJHWLTDJWPHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1Cl)C(=O)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80564094
Record name Ethyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124800-34-6
Record name Ethyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124800-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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